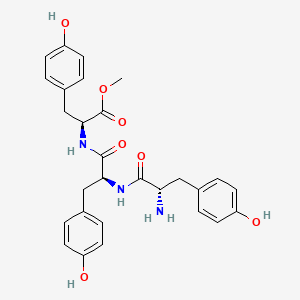

H-Tyr-tyr-tyr-ome

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-tyr-tyr-ome typically involves the stepwise coupling of tyrosine residues. One common method starts with the protection of the amino and carboxyl groups of tyrosine using suitable protecting groups such as tert-butyloxycarbonyl (Boc) and methyl ester. The protected tyrosine derivatives are then coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). After the formation of the tripeptide, the protecting groups are removed under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid resin, followed by cleavage of the peptide from the resin and deprotection of the side chains. SPPS allows for the efficient and scalable production of peptides with high purity .

化学反応の分析

Oxidative Reactions and Cleavage

Tyrosine residues in H-Tyr-Tyr-Tyr-OMe are susceptible to oxidative modifications:

-

N-Bromosuccinimide (NBS) :

-

Electrochemical Oxidation :

Mechanistic Pathway for Oxidative Cleavage :

-

Bromination of Tyr phenol ring → tri-bromophenol species.

-

Lactonization with C-terminal carbonyl → carboximidate intermediate.

-

Hydrolysis → N-terminal fragment + unmodified C-terminal peptide .

Side Reactions in Guanidinium-Based Couplings

Guanidinium reagents (e.g., HATU, HBTU) can lead to uronium byproducts via tyrosine hydroxyl group activation:

-

Uronium Formation :

Critical Reaction Conditions :

-

pH : Acidic conditions (pH 0.5–4.0) minimize side reactions during decolorization and neutralization .

-

Temperature : 80°C optimal for decolorization and crystallization .

Stability and Epimerization

-

Epimerization Risk :

-

Thermal Stability :

Functionalization via Radical Intermediates

-

TEMPO-Mediated Conjugation :

Table 2: Functionalization Efficiency

| Additive | Time to Completion | Yield (%) | Reference |

|---|---|---|---|

| Mn(OAc)₃ (4 equiv.) | 60 minutes | >95 | |

| TCEP (25 equiv.) | 3 hours | 76 |

Hydrogen Exchange Dynamics

-

Peptide Group NH Exchange :

Key Takeaways

科学的研究の応用

Drug Development

H-Tyr-Tyr-Tyr-OMe has been investigated for its potential as a therapeutic agent due to its role in modulating biological pathways associated with neurodegenerative diseases and cancer. The following table summarizes key findings from recent studies:

Biochemical Research

The compound's structure allows it to serve as a substrate or inhibitor in various biochemical assays. For example, it has been used to study the enzymatic activity of tyrosinase, which is crucial for melanin production in humans.

Tyrosinase Inhibition Studies

A study conducted on the inhibition of tyrosinase highlighted the binding interactions between this compound and the enzyme's active site. The compound exhibited a binding affinity score of −11.30 kcal/mol, which is significantly higher than that of standard inhibitors like kojic acid (−6.62 kcal/mol). This suggests that this compound could be developed into a potent inhibitor for therapeutic applications against skin disorders related to excessive melanin production.

High-Throughput Screening

Another study employed high-throughput screening techniques to evaluate the site-selectivity of modifications on peptides containing multiple tyrosine residues. The results demonstrated that this compound could effectively direct O-arylation at proximal tyrosine residues when combined with specific ligands, achieving up to 93% total yield with high selectivity for the desired product .

作用機序

The mechanism of action of H-Tyr-tyr-tyr-ome involves its interaction with various molecular targets. The phenolic hydroxyl groups of tyrosine residues can form hydrogen bonds and participate in redox reactions. These interactions can modulate enzyme activity, protein folding, and signal transduction pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

類似化合物との比較

Similar Compounds

L-tyrosine: A single tyrosine residue with similar phenolic properties.

Dityrosine: A dimer of tyrosine formed through oxidative coupling.

N-acetyl-L-tyrosine amide: A modified tyrosine derivative with an acetyl group .

Uniqueness

H-Tyr-tyr-tyr-ome is unique due to its tripeptide structure, which allows for multiple interactions and modifications. The presence of three tyrosine residues enhances its potential for forming cross-links and participating in complex biochemical processes .

特性

IUPAC Name |

methyl 2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O7/c1-38-28(37)25(16-19-6-12-22(34)13-7-19)31-27(36)24(15-18-4-10-21(33)11-5-18)30-26(35)23(29)14-17-2-8-20(32)9-3-17/h2-13,23-25,32-34H,14-16,29H2,1H3,(H,30,35)(H,31,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCUYXDJYCOPDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407340 | |

| Record name | Tyr-Tyr-Tyr Methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53566-70-4 | |

| Record name | Tyr-Tyr-Tyr Methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。